

# Independent Replication of FPI-1465 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational targeted alpha therapy, [225Ac]-FPI-1434 (erroneously referred to as **FPI-1465** in the query), and its alternatives. Due to the early stage of clinical development for [225Ac]-FPI-1434, findings have not yet been independently replicated. This comparison is based on publicly available data from preclinical studies and ongoing clinical trials.

### **Executive Summary**

[225Ac]-FPI-1434 is a promising radioimmunotherapy agent that targets the Insulin-like Growth Factor-1 Receptor (IGF-1R), a protein overexpressed in a variety of solid tumors. The therapy consists of a monoclonal antibody (FPI-1175, also known as avegilumab or AVE1642) linked to the alpha-emitting radionuclide Actinium-225. This targeted delivery of a potent alpha-emitter aims to induce double-strand DNA breaks and subsequent cell death in tumor cells. An indium-labeled version, [111In]-FPI-1547, is used as an imaging agent to select patients whose tumors express IGF-1R.

Alternatives to [225Ac]-FPI-1434 can be categorized into two main groups: other therapies targeting the IGF-1R pathway and other targeted alpha therapies for solid tumors. This guide will compare [225Ac]-FPI-1434 with representatives from both categories to provide a comprehensive overview of the current landscape.



## **Data Presentation: Comparative Tables**

Table 1: Overview of [225Ac]-FPI-1434 and Alternatives



| Feature                | [225Ac]-<br>FPI-1434                                                                              | Ganitumab<br>(AMG 479)                                                           | Cixutumum<br>ab (IMC-<br>A12)                                                    | W0101                                                                                        | [225Ac]-<br>PSMA-617                                                                            |
|------------------------|---------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|----------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Drug Class             | Targeted<br>Alpha<br>Therapy<br>(TAT)                                                             | Monoclonal<br>Antibody                                                           | Monoclonal<br>Antibody                                                           | Antibody-<br>Drug<br>Conjugate<br>(ADC)                                                      | Targeted<br>Alpha<br>Therapy<br>(TAT)                                                           |
| Target                 | IGF-1R                                                                                            | IGF-1R                                                                           | IGF-1R                                                                           | IGF-1R                                                                                       | Prostate-<br>Specific<br>Membrane<br>Antigen<br>(PSMA)                                          |
| Mechanism<br>of Action | Delivers Actinium-225 to IGF-1R expressing cells, causing DNA damage via alpha particle emission. | Blocks ligand<br>binding to<br>IGF-1R,<br>inhibiting<br>downstream<br>signaling. | Blocks ligand<br>binding to<br>IGF-1R,<br>inhibiting<br>downstream<br>signaling. | Delivers a potent auristatin derivative to IGF-1R expressing cells, leading to cytotoxicity. | Delivers Actinium-225 to PSMA expressing cells, causing DNA damage via alpha particle emission. |
| Payload/Effec<br>tor   | Actinium-225<br>(alpha<br>emitter)                                                                | None<br>(antagonist<br>antibody)                                                 | None<br>(antagonist<br>antibody)                                                 | Auristatin derivative (cytotoxin)                                                            | Actinium-225<br>(alpha<br>emitter)                                                              |
| Development<br>Stage   | Phase 1/2<br>Clinical Trial<br>(NCT037464<br>31)                                                  | Investigated in multiple clinical trials; development largely discontinued.      | Investigated in multiple clinical trials; development largely discontinued.      | Preclinical/Ph<br>ase 1                                                                      | Clinical trials<br>(various<br>stages)                                                          |
| Indications            | Solid Tumors<br>expressing<br>IGF-1R                                                              | Various solid<br>tumors                                                          | Various solid<br>tumors                                                          | Solid Tumors<br>expressing<br>IGF-1R                                                         | Metastatic<br>Castration-<br>Resistant<br>Prostate                                              |



Cancer (mCRPC)

Table 2: Preclinical Efficacy Data

| Agent            | Model                                      | Key Findings                                                                       | Citation                               |
|------------------|--------------------------------------------|------------------------------------------------------------------------------------|----------------------------------------|
| [225Ac]-FPI-1434 | Non-clinical models                        | Demonstrated anti-<br>tumor activity.                                              | [Fusion Pharmaceuticals Presentations] |
| Ganitumab        | Pancreatic tumor<br>xenografts             | Additive inhibition of tumor growth when combined with gemcitabine.                | [1]                                    |
| Cixutumumab      | Human tumor<br>xenograft model             | Resulted in growth inhibition and apoptosis of tumor cells.                        | [2]                                    |
| W0101            | MCF-7 breast cancer<br>model (high IGF-1R) | A single 3 mg/kg injection led to strong inhibition of tumor growth.               | [3][4]                                 |
| [225Ac]-PSMA-617 | Preclinical models of prostate cancer      | Not detailed in the provided search results, but clinical efficacy is established. |                                        |

Table 3: Clinical Trial Data Highlights



| Agent                | Trial Phase                                     | Key Efficacy<br>Findings                                                           | Key Safety<br>Findings                                                                                                 | Citation                                      |
|----------------------|-------------------------------------------------|------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------|
| [225Ac]-FPI-<br>1434 | Phase 1                                         | Evidence of antitumor activity in a patient with Ewing sarcoma at 25 kBq/kg.       | No dose-limiting toxicities observed at 25 kBq/kg.                                                                     | [Fusion<br>Pharmaceuticals<br>Press Releases] |
| Ganitumab            | Phase 2 (with gemcitabine in pancreatic cancer) | Trend towards improved 6-month survival rate and overall survival.                 | Tolerable toxicity. Grade ≥3 adverse events included neutropenia, thrombocytopeni a, fatigue, and hyperglycemia.       | [1][5]                                        |
| Cixutumumab          | Phase 2 (in<br>hepatocellular<br>carcinoma)     | No objective responses; 4-month progression-free survival was 30%.                 | Grade 3/4 toxicities included diabetes, elevated liver function tests, hyponatremia, and lymphopenia.                  | [2][6]                                        |
| [225Ac]-PSMA-<br>617 | Retrospective<br>study (mCRPC)                  | Median overall survival of 15.5 months; 57% of patients had a PSA decline of ≥50%. | Manageable toxicity; xerostomia was common. Grade 3 or higher anemia, leukopenia, and thrombocytopeni a were observed. | [7][8][9][10]                                 |



#### **Experimental Protocols**

Detailed, step-by-step experimental protocols for proprietary drug candidates are often not publicly available. However, the general methodologies employed in the evaluation of these agents can be summarized based on published literature and clinical trial designs.

- 1. In Vitro Cell Cytotoxicity Assay (for ADCs and TATs)
- Objective: To determine the potency of the drug in killing cancer cells that express the target receptor.
- Methodology:
  - Culture various cancer cell lines with varying levels of IGF-1R expression.
  - Incubate the cells with escalating concentrations of the therapeutic agent (e.g., W0101 or [225Ac]-FPI-1434).
  - After a defined incubation period (e.g., 72-96 hours), assess cell viability using a standard assay such as MTT or CellTiter-Glo.
  - Calculate the half-maximal inhibitory concentration (IC50) to quantify the drug's cytotoxic potency.[3]
- 2. In Vivo Tumor Growth Inhibition Studies (Xenograft Models)
- Objective: To evaluate the anti-tumor efficacy of the therapeutic agent in a living organism.
- Methodology:
  - Implant human tumor cells (e.g., MCF-7 for breast cancer) subcutaneously into immunodeficient mice.
  - Once tumors reach a palpable size, randomize the mice into treatment and control groups.
  - Administer the therapeutic agent (e.g., a single or multiple doses of W0101 or [225Ac] FPI-1434) via a relevant route (e.g., intravenously).



- Measure tumor volume and body weight regularly over the course of the study.
- At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for target expression).[3][11]
- 3. Patient Selection and Tumor Uptake Assessment in Clinical Trials (for Radiotherapeutics)
- Objective: To identify patients who are most likely to benefit from the targeted radiotherapy and to assess the biodistribution of the agent.
- · Methodology:
  - Administer an imaging analogue of the therapeutic agent (e.g., [111In]-FPI-1547 for [225Ac]-FPI-1434) to patients with advanced solid tumors.
  - Perform single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging at specified time points post-injection.
  - Quantify the uptake of the imaging agent in tumors and normal organs. Standardized
     Uptake Value (SUV) is a common metric.[12][13]
  - Patients with sufficient tumor uptake and acceptable predicted radiation doses to normal organs are eligible to receive the therapeutic agent.

### **Mandatory Visualization**





Click to download full resolution via product page

Caption: Simplified IGF-1R signaling pathway and points of therapeutic intervention.





Click to download full resolution via product page

Caption: General experimental workflow for targeted alpha therapy development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase II Study of Cixutumumab (IMC-A12, NSC742460) in Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of the Antibody-Drug Conjugate W0101 in Preclinical Models of IGF-1 Receptor Overexpressing Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, placebo-controlled phase 2 study of ganitumab (AMG 479) or conatumumab (AMG 655) in combination with gemcitabine in patients with metastatic pancreatic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase I Trial of Escalating Doses of Cixutumumab (IMC- A12) and Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actinium-225 shows clinical activity in prostate cancer [dailyreporter.esmo.org]
- 8. urologytimes.com [urologytimes.com]
- 9. Actinium-225—PSMA Radioligand Therapy for Prostate Cancer The ASCO Post [ascopost.com]
- 10. diagnosticimaging.com [diagnosticimaging.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. itnonline.com [itnonline.com]
- 13. Evaluation of therapeutic effect of tumor-targeted therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Replication of FPI-1465 Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8531612#independent-replication-of-fpi-1465-findings]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com